molecular formula C13H25N3O2 B7586895 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide

1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide

Cat. No. B7586895
M. Wt: 255.36 g/mol
InChI Key: MTCPNDIZWWPMCG-UMJHXOGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide, also known as MPAC, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine carboxamides and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide has been found to enhance GABAergic neurotransmission, which may account for its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which may account for its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity. 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide has been found to be highly effective in various animal models of epilepsy and neuropathic pain. However, one of the limitations of using 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide. One of the areas of interest is the development of more potent and selective analogs of 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide. Another area of interest is the investigation of the long-term effects of 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide on the nervous system. Additionally, more research is needed to elucidate the exact mechanism of action of 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide and its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide involves the reaction of N-methylpiperidine-4-carboxylic acid with 2-amino-3-methylpentanoic acid. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide.

Scientific Research Applications

1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.

properties

IUPAC Name

1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-4-9(2)11(14)13(18)16-7-5-10(6-8-16)12(17)15-3/h9-11H,4-8,14H2,1-3H3,(H,15,17)/t9?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCPNDIZWWPMCG-UMJHXOGRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCC(CC1)C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide

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